Arosurf

Descripción general

Descripción

Arosurf, also known as this compound, is a useful research compound. Its molecular formula is C22H46O3 and its molecular weight is 358.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Arosurf, specifically this compound MSF, is an alcohol ethoxylate surfactant primarily used as a larvicide in mosquito control. Its unique mechanism of action and biological activity have been the subject of several studies, highlighting its effectiveness against various developmental stages of mosquitoes.

This compound MSF operates through a physical mode of action rather than a toxic one. It modifies the water's surface tension, creating a film that disrupts the normal activities of mosquito larvae and pupae. This disruption leads to suffocation by preventing them from accessing the air-water interface, which is essential for their respiration. The film can also inhibit the hatching of eggs and entrap adult mosquitoes during oviposition .

Laboratory Studies

Laboratory studies have demonstrated the potency of this compound against different mosquito species. For instance, research by Mulla et al. (1983) quantified the lethal concentrations (LC) for fourth instar larvae and pupae of Culex quinquefasciatus. The results indicated:

| Stage | LC50 (μl/cm²) | LC90 (mg/l) |

|---|---|---|

| Fourth Instar | 0.02 - 0.05 | 18.1 - 52.7 |

| Pupae | 0.0004 - 0.0008 | 0.20 - 0.40 |

These findings suggest that pupae are significantly more susceptible to this compound than fourth instar larvae .

Field Studies

Field evaluations have shown that this compound can effectively control mosquito populations in natural habitats, such as ponds and dairy wash lagoons. The speed of action is influenced by environmental conditions; higher temperatures and lower dissolved oxygen levels enhance its effectiveness .

Case Studies

-

Control of Culex quinquefasciatus :

In a controlled environment, this compound was applied to water bodies infested with Culex quinquefasciatus. Results indicated a rapid decrease in larval populations within 24 hours post-application, with significant reductions in adult emergence rates observed over subsequent weeks . -

Impact on Non-target Organisms :

Extensive bioassays conducted on non-target organisms, including various fish and birds, revealed that this compound has minimal adverse effects on these species, making it a desirable option for integrated pest management strategies .

Comparative Analysis with Other Larvicides

This compound has been compared with other larvicides like Bacillus thuringiensis israelensis (Bti) and other surfactants. While Bti functions through a biological mechanism targeting specific receptors in larvae, this compound's physical action provides an alternative that does not induce resistance in mosquito populations over time .

| Larvicide | Mode of Action | Speed of Action | Resistance Development |

|---|---|---|---|

| This compound MSF | Physical (surface film) | Rapid under optimal conditions | Low |

| Bti | Biological (toxin production) | Moderate | Potentially high |

Aplicaciones Científicas De Investigación

Mosquito Control

Arosurf is predominantly used in controlling mosquito populations. Its application has been documented in various studies, demonstrating its effectiveness against multiple mosquito species, including:

- Aedes aegypti

- Culex quinquefasciatus

- Anopheles quadrimaculatus

Efficacy Studies : Research indicates that this compound can achieve mortality rates of 90-100% in mosquito larvae and pupae within 24 to 72 hours after application. The recommended application rates typically range from 0.3 to 0.5 gallons per surface acre .

| Mosquito Species | Mortality Rate (%) | Application Rate (gal/acre) |

|---|---|---|

| Aedes aegypti | 90-100 | 0.3-0.5 |

| Culex quinquefasciatus | 90-100 | 0.3-0.5 |

| Anopheles quadrimaculatus | 90-100 | 0.3-0.5 |

Environmental Impact Studies

Research has also focused on the environmental effects of this compound when used in aquatic ecosystems. Studies have shown that it can be applied effectively in various habitats, including:

- Coastal marshes

- Sewage treatment systems

- Grassy fields

The persistence of this compound in these environments varies based on factors such as wind speed and habitat characteristics. Higher application rates can prolong the effectiveness of the film, allowing for extended intervals between treatments .

Case Study 1: Field Efficacy Trials

In a series of field trials conducted to evaluate the effectiveness of this compound against Culex species, researchers found that:

- Application at a rate of 2 to 10 liters per hectare resulted in significant reductions in larval populations.

- The most susceptible developmental stage was identified as the pupal stage, which showed higher mortality rates compared to other instars .

Case Study 2: Combination Treatments

A study investigated the synergistic effects of combining this compound with essential oils as larvicides. Results indicated that adding this compound enhanced the efficacy of these natural insecticides, suggesting potential for integrated pest management strategies .

Propiedades

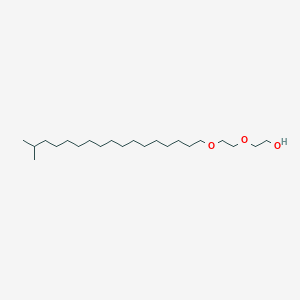

IUPAC Name |

2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-22(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-18-24-20-21-25-19-17-23/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBHNVGLSVXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52292-17-8 | |

| Record name | Isosteareth-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052292178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isooctadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.